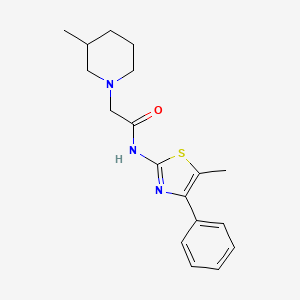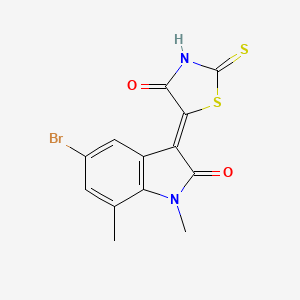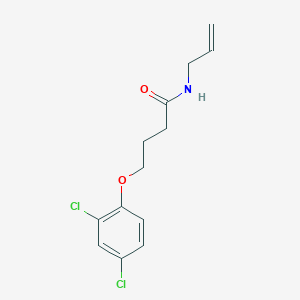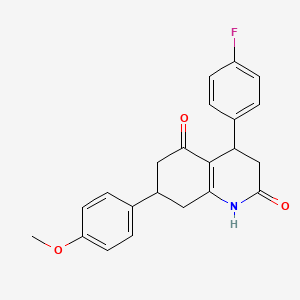![molecular formula C19H26FN3O2 B4627819 4-[(4-ethyl-1-piperazinyl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone](/img/structure/B4627819.png)
4-[(4-ethyl-1-piperazinyl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that can include electrophilic fluorination, palladium catalysis, and carbonylation reactions. For example, electrophilic fluorination using a trimethylstannyl precursor has been employed to synthesize compounds with high specific radioactivity for imaging dopamine receptors (Eskola et al., 2002). Similarly, rhodium-catalyzed reactions involving N-(2-pyridinyl)piperazines with CO and ethylene indicate a novel carbonylation at a C−H bond in the piperazine ring, highlighting the complexity and specificity of reactions used to synthesize such molecules (Ishii et al., 1997).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through various methods, including X-ray crystallography, revealing detailed information about the orientation and conformation of the molecule. For instance, a study on the crystal structure of a related compound shows that it crystallizes in a specific space group, providing insights into the molecule's planarity and the conformation of its rings (Sharma et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures can exhibit high specificity and selectivity. For example, the rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to pyridinones for the synthesis of aryl-piperidinones demonstrates the precise control over chemical reactivity and product formation (Senda et al., 2001).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. Studies have detailed the crystalline structures and physical properties of analogs, providing a foundation for understanding the physical characteristics of "4-[(4-ethyl-1-piperazinyl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone" (Özbey et al., 1998).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for predicting how these compounds might be used in various applications. For example, the synthesis and evaluation of piperazine and pyrrolidine derivatives for their antiplasmodial activity provide insight into the chemical properties that contribute to biological activity (Mendoza et al., 2011).
Aplicaciones Científicas De Investigación
Neurochemical Imaging and Receptor Antagonism
Tissue Distribution and Autoradiography :Compounds structurally related to "4-[(4-ethyl-1-piperazinyl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone" have been utilized in neurochemical imaging, specifically in positron emission tomography (PET) for mapping serotonin 5-HT1A receptors. The ability of these compounds to cross the blood-brain barrier and their specific binding to 5-HT1A receptors, allowing for detailed imaging and study of serotonergic neurotransmission, has been highlighted (Plenevaux et al., 2000).
Serotonin Receptors in Alzheimer's Disease :Research utilizing similar compounds for PET imaging has provided insights into the changes in serotonin 1A (5-HT1A) receptor densities in the brains of patients with Alzheimer's disease. This approach has facilitated a better understanding of the neurochemical alterations in Alzheimer's, potentially guiding therapeutic strategies (Kepe et al., 2006).
Chemical Synthesis and Molecular Interaction
Novel Carbonylation Reactions :Research into the chemical synthesis aspects of similar piperazine-containing compounds has led to novel carbonylation reactions at C−H bonds in the piperazine ring. These findings are significant for the development of new synthetic methodologies and the production of complex molecules for pharmaceutical applications (Ishii et al., 1997).
Antimycobacterial Spiro-piperidin-4-ones :A study on spiro-piperidin-4-ones, which share a structural motif with "4-[(4-ethyl-1-piperazinyl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone", discovered their potential as antimycobacterial agents. This research underscores the application of such compounds in addressing infectious diseases, particularly tuberculosis, by highlighting a compound that demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis (Kumar et al., 2008).
Propiedades
IUPAC Name |
4-(4-ethylpiperazine-1-carbonyl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O2/c1-2-21-9-11-22(12-10-21)19(25)16-13-18(24)23(14-16)8-7-15-3-5-17(20)6-4-15/h3-6,16H,2,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGRSIMRQMPNMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Ethylpiperazin-1-yl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-dichloro-N-[(2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbonothioyl]benzamide](/img/structure/B4627739.png)



![6-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4627755.png)
![ethyl [4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4627763.png)
![methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate](/img/structure/B4627771.png)
![2-(4-fluorophenyl)-N-[2-(4-methylphenoxy)ethyl]acetamide](/img/structure/B4627774.png)
![ethyl ({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4627790.png)

![(2-{[5-{[(2,4-dimethylphenyl)amino]carbonyl}-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4627816.png)
![methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4627824.png)
![2-[4-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4627827.png)